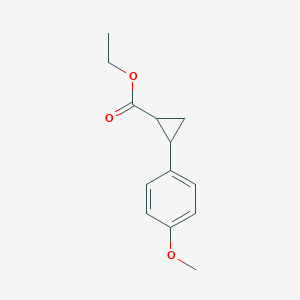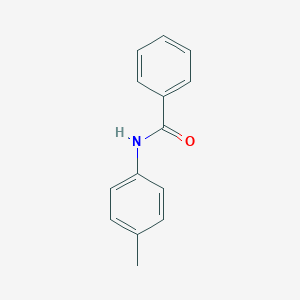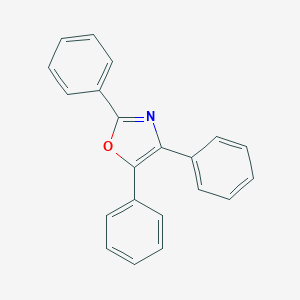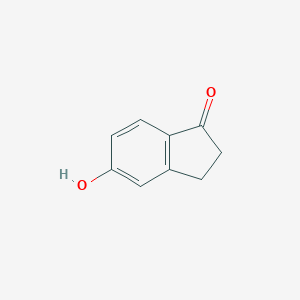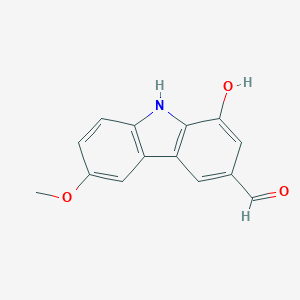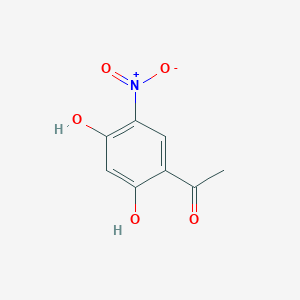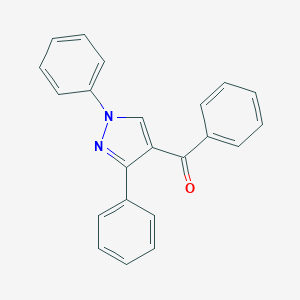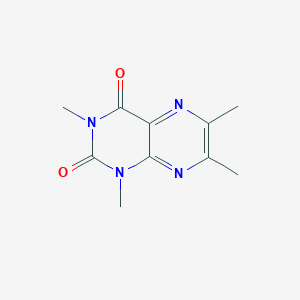
1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione
Übersicht
Beschreibung
1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione, also known as tetrahydrobiopterin (BH4), is a vital cofactor for several enzymes involved in the production of neurotransmitters, hormones, and nitric oxide. BH4 is synthesized endogenously in humans but can also be obtained through dietary sources.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity: A study on 6,7,8-substituted 3-methylpteridine-2,4(3H,8H)-diones, which are closely related to 1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione, demonstrated activity against the human parasite Plasmodium falciparum in culture. These compounds were synthesized by condensing 5-amino-6-(substituted anilino) 3-methylpyrimidine-2,4(1H,3H)-dione with α-dicarbonyl reagents (Halladay & Cowden, 1990).
Synthesis of Pyrido[2,3-d]pyrimidines: Another study focused on the reaction of 5-cyano-1,3-dimethyluracil with different ketones, leading to compounds including 1,3,6,7-tetramethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This research provides insights into the synthesis pathways of such compounds (Su & Watanabe, 1982).
Preparation and Crystal Structure: The preparation and crystal structure of related tetramethyltetrahydro-1,3,5,7-tetrazocine-2,6(1H,3H)-dione was studied, revealing details about its molecular structure and properties (Ebisuno, Takimoto, Takahashi, & Shiba, 1988).
Synthesis and Applications of Labeled Compounds: Research on the synthesis and applications of labeled compounds such as [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide provides valuable information for mechanistic investigations in chemical reactions (Sako, Yaekura, Oda, & Hirota, 2000).
Synthesis of Pteridine Derivatives: The synthesis of 1,3-dimethyl-6-propionylpteridine-2,4(1H,3H)-dione and its derivatives was explored, highlighting the importance of cross-coupling reactions and the use of palladium catalysts in synthesizing marine natural products (Sato & Fukuya, 2000).
Structural and Spectroscopic Study: A structural and spectroscopic study of 6,7-dicyano-substituted lumazine, which is structurally related to 1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione, revealed its enhanced electron affinity, proton acidity, and solubility in solvents. This research provides insights into the physicochemical properties of such compounds (Sakai, Nagahara, Yoshii, Hoshino, & Akutagawa, 2013).
Eigenschaften
IUPAC Name |
1,3,6,7-tetramethylpteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-6(2)12-8-7(11-5)9(15)14(4)10(16)13(8)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUBVVOTTNDDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)N(C(=O)N2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284715 | |
| Record name | 1,3,6,7-tetramethylpteridine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione | |
CAS RN |
2625-25-4 | |
| Record name | NSC38596 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6,7-tetramethylpteridine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



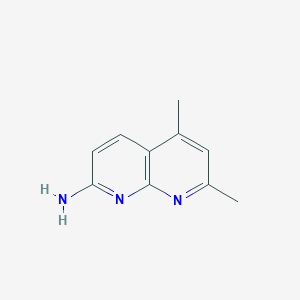

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
